H-Trp(boc)-otbu hcl H-Trp(boc)-otbu hcl
Brand Name: Vulcanchem
CAS No.: 218938-67-1
VCID: VC0557212
InChI: InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1
SMILES: CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl
Molecular Formula: C20H29ClN2O4
Molecular Weight: 396.91

H-Trp(boc)-otbu hcl

CAS No.: 218938-67-1

Cat. No.: VC0557212

Molecular Formula: C20H29ClN2O4

Molecular Weight: 396.91

* For research use only. Not for human or veterinary use.

H-Trp(boc)-otbu hcl - 218938-67-1

Specification

CAS No. 218938-67-1
Molecular Formula C20H29ClN2O4
Molecular Weight 396.91
IUPAC Name tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1
Standard InChI Key AVHLJIUNJBOEDW-RSAXXLAASA-N
SMILES CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl
Canonical SMILES CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl

Introduction

Chemical Identity and Structural Characteristics

H-Trp(boc)-otbu hydrochloride, scientifically known as Nα-(tert-Butoxycarbonyl)-L-tryptophan tert-butyl ester hydrochloride, is an amino acid derivative with significant importance in peptide chemistry. This compound is characterized by the following properties:

Basic Chemical Information

The compound is identified by CAS number 218938-67-1 and has several synonyms including L-Trp(Boc)-OtBu·HCl, N-indole-t-butoxycarbonyl-L-tryptophan t-butyl ester hydrochloride, and tert-butyl (S)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)-1H-indole-1-carboxylate hydrochloride . Its molecular formula is C₂₀H₂₉ClN₂O₄ with a molecular weight of 396.91 g/mol .

Structural Features

The structure of H-Trp(boc)-otbu hydrochloride incorporates several key functional elements:

  • An indole ring system derived from the tryptophan amino acid

  • A Boc (tert-butoxycarbonyl) protecting group on the amino nitrogen

  • A tert-butyl ester protecting the carboxylic acid function

  • A hydrochloride salt form enhancing stability and solubility characteristics

The specific stereochemistry of the compound preserves the L-configuration of the original tryptophan amino acid, which is critical for its biological relevance and application in peptide synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of H-Trp(boc)-otbu hydrochloride is essential for its effective use in research and synthesis applications.

Physical Properties

The compound typically exists as a crystalline solid at room temperature with defined physical characteristics. Its solubility profile significantly impacts its utility in various applications.

Table 1: Key Physical Properties of H-Trp(boc)-otbu Hydrochloride

PropertyCharacteristic
Physical StateCrystalline solid
SolubilitySoluble in DMSO
Storage Recommendation-20°C
Stability Period6 months at -80°C; 1 month at -20°C

Chemical Reactivity

The compound exhibits specific chemical behavior related to its protective groups:

  • The Boc group can be cleaved under acidic conditions

  • The tert-butyl ester requires stronger acidic conditions for deprotection

  • The compound participates in peptide coupling reactions via its amino group

These reactivity patterns make it particularly valuable in controlled stepwise peptide synthesis protocols.

Preparation Methods

The synthesis of H-Trp(boc)-otbu hydrochloride involves specific chemical transformations to introduce the protective groups on the tryptophan amino acid.

Synthetic Routes

The preparation typically follows a sequential protection strategy:

  • Protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate

  • Esterification of the carboxyl group with tert-butyl alcohol in the presence of a strong acid

  • Formation of the hydrochloride salt for stabilization

  • Purification through crystallization or chromatographic techniques

Stock Solution Preparation

For research applications, proper preparation of stock solutions is crucial to maintain the compound's integrity.

Table 2: Stock Solution Preparation Guide for H-Trp(boc)-otbu Hydrochloride

Desired ConcentrationVolume Needed for 1 mgVolume Needed for 5 mgVolume Needed for 10 mg
1 mM2.5195 mL12.5973 mL25.1946 mL
5 mM0.5039 mL2.5195 mL5.0389 mL
10 mM0.2519 mL1.2597 mL2.5195 mL

When preparing stock solutions, it is recommended to store them in separate packages to avoid degradation from repeated freezing and thawing cycles .

Mechanism of Action in Peptide Synthesis

H-Trp(boc)-otbu hydrochloride plays a crucial role in peptide synthesis through its protective group strategy.

Target of Action

The compound functions primarily in peptide synthesis by preventing unwanted side reactions during peptide bond formation. The Boc group specifically blocks reactions at the amino group, while the tert-butyl ester prevents reactions at the carboxyl terminus .

Mode of Action

The selective deprotection capabilities of H-Trp(boc)-otbu hydrochloride enable controlled peptide chain growth:

  • The Boc group can be selectively removed with trifluoroacetic acid (TFA)

  • The tert-butyl ester typically requires stronger acids like hydrogen fluoride for removal

  • This orthogonal protection strategy allows for directional peptide synthesis

This controlled deprotection approach is fundamental to the compound's utility in peptide chemistry.

Applications in Research

The applications of H-Trp(boc)-otbu hydrochloride extend beyond basic peptide synthesis to several specialized research areas.

Peptide Synthesis Applications

As a building block in peptide synthesis, this compound offers several advantages:

  • Provides controlled reactivity during coupling steps

  • Enables selective deprotection strategies

  • Facilitates the incorporation of tryptophan into complex peptides

  • Supports both solution-phase and solid-phase peptide synthesis methods

Antimicrobial Research

Recent studies have demonstrated that Boc-protected tryptophan-based dipeptides exhibit antimicrobial properties with potential therapeutic applications:

  • Boc-protected phenylalanine and tryptophan-based dipeptides show broad-spectrum antibacterial activity

  • These compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria

  • They exhibit biofilm eradication and disruption capabilities

  • The peptides show membrane permeabilization effects on bacterial cells

  • Importantly, they demonstrate low cytotoxicity and non-hemolytic properties

These findings suggest potential applications in addressing bacterial resistance issues, particularly in biofilm-related infections.

ManufacturerProduct NumberPackagingPrice (USD)
Chem-Impex06248250 mg$95.00
Chem-Impex062481 g$223.44
AK Scientific7248AH250 mg$178.00
AK Scientific7248AH1 g$299.00
American Custom ChemicalsPEP00048905 mg$401.50

This pricing information indicates the relative value and accessibility of the compound for research purposes .

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